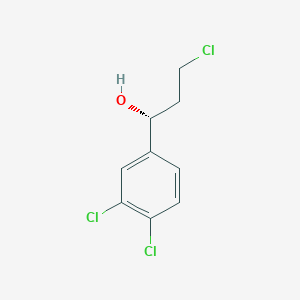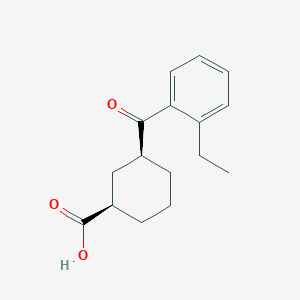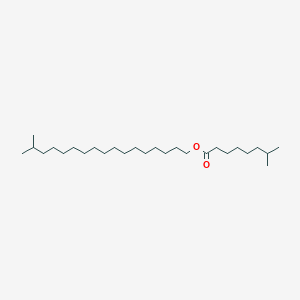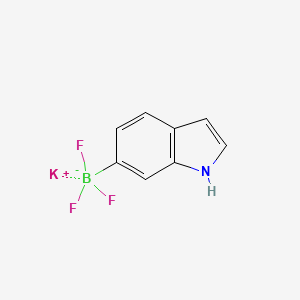
Proanthocyanidin A5'
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proanthocyanidin A5 is a type of proanthocyanidin, which are polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and are commonly found in fruits, vegetables, nuts, seeds, flowers, and bark. Proanthocyanidin A5, specifically, is an oligomeric form of flavan-3-ols, which are known for their health benefits, including cardiovascular protection, anti-inflammatory effects, and potential anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of proanthocyanidin A5 typically involves the polymerization of flavan-3-ol units. This can be achieved through chemical synthesis methods that involve the use of catalysts and specific reaction conditions to promote the formation of the desired oligomeric structure. Commonly used methods include:
Gel Filtration Chromatography: This method uses a gel matrix to separate and purify the oligomeric proanthocyanidins based on their size.
Progressive Solvent Precipitation: This method involves the gradual addition of a solvent to precipitate the proanthocyanidins from a solution, allowing for the isolation of specific oligomeric forms.
Industrial Production Methods: Industrial production of proanthocyanidin A5 often involves the extraction of these compounds from natural sources, such as grape seeds, pine bark, and other plant materials. The extraction process typically includes:
Solvent Extraction: Using solvents like ethanol or methanol to extract proanthocyanidins from plant materials.
Purification: Further purification steps, such as chromatography, are used to isolate and concentrate the specific proanthocyanidin compounds.
化学反応の分析
Types of Reactions: Proanthocyanidin A5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, and bases
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavan-3-ols .
科学的研究の応用
Proanthocyanidin A5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the polymerization and depolymerization of flavan-3-ols.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the food and beverage industry for its antioxidant properties, which help in preserving the quality and shelf life of products .
作用機序
The mechanism of action of proanthocyanidin A5 involves its interaction with various molecular targets and pathways. These include:
Antioxidant Activity: Proanthocyanidin A5 scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cardiovascular Protection: Enhances endothelial function and reduces the risk of atherosclerosis by preventing the oxidation of low-density lipoprotein (LDL) cholesterol .
類似化合物との比較
Proanthocyanidin A5 can be compared with other similar compounds, such as:
Proanthocyanidin B1: Another oligomeric proanthocyanidin with similar antioxidant properties but different structural characteristics.
Proanthocyanidin C1: A higher oligomer with more complex polymerization, leading to different bioactivities.
Epicatechin and Catechin: Monomeric flavan-3-ols that serve as building blocks for proanthocyanidins
Uniqueness: Proanthocyanidin A5 is unique due to its specific oligomeric structure, which imparts distinct bioactivities and health benefits compared to other proanthocyanidins .
特性
CAS番号 |
111466-30-9 |
|---|---|
分子式 |
C30H24O12 |
分子量 |
576.5 g/mol |
IUPAC名 |
(1S,5R,6R,13R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27-,29?,30-/m1/s1 |
InChIキー |
NSEWTSAADLNHNH-DFRNNGSQSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
異性体SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H]4C([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
正規SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
melting_point |
300°C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649195.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)







![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)


![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)

